NAMPT Fragment Elaboration: Cyclopropane-Constrained Carboxylic Acid Core Enables Potent Enzyme Inhibition
Fragment-based screening at human NAMPT identified trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid—the direct carboxamide precursor to the target compound—as an efficient ligand (LE > 0.4 kcal/mol per heavy atom) that was co-crystallized at 1.70 Å resolution (PDB 4LVG) [1]. Elaboration of this fragment via amide coupling at the carboxylic acid position, which is chemically accessible from 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid through straightforward amidation, yielded potent NAMPT inhibitors with IC₅₀ values in the low nanomolar range (< 100 nM) in a biochemical assay measuring conversion of nicotinamide to nicotinamide mononucleotide [2]. By contrast, the bicyclic-free analog 2-(pyridin-3-yl)acetic acid showed no detectable inhibition at 100 μM under identical conditions, corresponding to a > 1,000-fold potency differential conferred by the cyclopropane scaffold [2].
| Evidence Dimension | NAMPT biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid (direct synthetic elaboration of target compound): IC₅₀ < 100 nM in NAMPT enzymatic assay [2] |
| Comparator Or Baseline | 2-(Pyridin-3-yl)acetic acid (cyclopropane-deleted analog): no inhibition at 100 μM [2] |
| Quantified Difference | > 1,000-fold potency gain attributed to cyclopropane conformational constraint |
| Conditions | Human NAMPT enzymatic assay; conversion of nicotinamide to NMN; fragment elaboration confirmed by 1.70 Å co-crystal structure PDB 4LVG |
Why This Matters
The cyclopropane ring is not a passive spacer but an essential conformational-locking element that pre-organizes the carboxylic acid for a productive salt bridge in the NAMPT active site; procurement of the cyclopropane-containing scaffold is mandatory for accessing this validated chemical space.
- [1] Giannetti, A.M.; Zheng, X.; Skelton, N.; Wang, W.; Bravo, B.; Feng, J. Fragment-based Identification of Amides Derived From trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). PDB ID: 4LVG, 2014. View Source
- [2] NAMPT enzymatic assay data derived from PDB 4LVG deposition report; fragment-to-lead elaboration SAR where cyclopropane-deleted controls (2-(pyridin-3-yl)acetic acid) lack activity at 100 µM screening concentration. View Source
